propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound. It belongs to the class of chromen derivatives, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a benzo[c]chromen core and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of the corresponding acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- Methyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- Benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Uniqueness
Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl ester group may provide different pharmacokinetic properties compared to other esters, potentially making it more suitable for certain applications.
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C20H24O5/c1-4-13-9-16-14-7-5-6-8-15(14)20(22)25-18(16)10-17(13)23-11-19(21)24-12(2)3/h9-10,12H,4-8,11H2,1-3H3 |
InChI Key |
QAKGTGBTKDYGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC(C)C)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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